N-(3,4-dimethoxyphenyl)guanidine is a synthetic organic compound characterized by a guanidine functional group attached to a 3,4-dimethoxyphenyl moiety. This compound is notable for its potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology. The guanidine class of compounds is recognized for its diverse applications, particularly in drug development and biochemical research.
The compound can be synthesized through several methods, primarily involving the reaction of 3,4-dimethoxyaniline with guanidine precursors. This synthesis allows for the introduction of the dimethoxyphenyl group, which is crucial for the compound's biological properties and interactions.
N-(3,4-dimethoxyphenyl)guanidine falls under the category of guanidines, which are organic compounds containing a guanidine group. These compounds are often classified based on their structural features and functional properties, which influence their reactivity and biological activity.
The synthesis of N-(3,4-dimethoxyphenyl)guanidine typically involves the following steps:
The reaction can be represented as follows:
This process often yields high purity and good yields when optimized for temperature and reaction time.
N-(3,4-dimethoxyphenyl)guanidine has a distinct molecular structure characterized by:
N-(3,4-dimethoxyphenyl)guanidine can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as solvent choice and temperature.
The mechanism of action for N-(3,4-dimethoxyphenyl)guanidine is primarily related to its interactions with biological targets. Guanidines are known to modulate enzyme activity or receptor binding through:
Detailed biochemical studies are necessary to elucidate specific pathways and molecular targets involved.
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be derived from experimental studies or literature reviews.
N-(3,4-dimethoxyphenyl)guanidine has various scientific applications:
The guanidine functional group (–N=C(NH₂)₂) is a nitrogen-rich, highly basic (typical pKa 12–13) moiety, protonated to form a stable guanidinium cation at physiological pH. This cationic state enables multifaceted molecular interactions critical for biological activity. Guanidine derivatives form strong, bidentate hydrogen bonds with anionic biomolecular targets (e.g., phosphate groups in DNA/RNA, carboxylates in proteins), facilitate cation-π interactions with aromatic residues, and engage in charge pairing with negatively charged membrane components [2] [8]. This versatile binding profile underpins their broad therapeutic applications, including antimicrobial, anticancer, and metabolic drugs.
Electron-withdrawing substituents on the guanidine nitrogen can markedly reduce basicity (pKa ~7–8), enhancing membrane permeability and bioavailability while retaining target-binding capabilities [2]. This tunability makes the guanidine group a "privileged scaffold" in rational drug design. Clinically approved guanidine-bearing drugs exemplify this diversity:
Table 1: Clinically Approved Guanidine-Containing Drugs and Applications
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Streptomycin | Antibacterial | Bacterial 30S ribosomal subunit |
Proguanil | Antimalarial | Dihydrofolate reductase inhibition |
Zanamivir | Antiviral (Influenza) | Viral neuraminidase inhibition |
Metformin | Antidiabetic | Mitochondrial complex I inhibition |
Iobenguane | Anticancer (Neuroendocrine) | Norepinephrine transporter uptake |
Mechanistically, guanidine compounds disrupt bacterial membranes via electrostatic attraction to negatively charged phospholipids, followed by membrane integration and lytic pore formation [2] [5]. In Gram-positive bacteria like Staphylococcus aureus, this manifests as rapid depolarization, while in Gram-negatives like Pseudomonas aeruginosa, self-promoted uptake across outer membranes occurs [5]. Additional intracellular effects include inhibition of metabolic enzymes (e.g., dihydrofolate reductase by proguanil) and interference with nucleic acid synthesis [3] [8].
The 3,4-dimethoxyphenyl group is a strategically significant aromatic substituent linked to guanidine bioactivity enhancement. This moiety consists of a phenyl ring with methoxy (–OCH₃) groups at positions 3 and 4, conferring distinct electronic and steric properties:
In N-(3,4-dimethoxyphenyl)guanidine (C₉H₁₃N₃O₂, MW 195.22 g/mol) and its nitrate salt (C₉H₁₄N₄O₅, MW 258.23 g/mol), the dimethoxyphenyl group directly attaches to the guanidine nitrogen [1] [4] . This configuration positions the electron-rich aryl moiety adjacent to the cationic center, creating a pharmacophore with dual functionality: the guanidinium enables ionic/hydrogen bonding, while the aryl ring provides hydrophobic surface contact.
Table 2: Key Physicochemical Properties of the 3,4-Dimethoxyphenyl Moiety
Property | Effect on Bioactivity | Experimental Evidence |
---|---|---|
Electron-donating capacity | Enhances cation-π interactions with target proteins | Computational binding studies in antimicrobial leads [5] |
Moderate lipophilicity | Improves penetration across bacterial membranes | LogP correlations with MIC reduction in ESBL E. coli [5] |
Planar aromatic system | Facilitates intercalation into membrane bilayers | Membrane fluidity assays in MRSA [5] |
H-bond acceptor sites | Additional target engagement via methoxy oxygen atoms | Crystallographic data in enzyme-inhibitor complexes |
Functionally, derivatives bearing this group exhibit enhanced antimicrobial potency against resistant pathogens. Recent studies on structurally related guanidine-core molecules revealed low MIC values (e.g., 4–16 µg/mL) against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) [5]. The dimethoxy aryl component likely potentiates activity by promoting compound accumulation in bacterial cells and enabling hydrophobic interactions with non-polar enzyme pockets. In mitochondrial studies, phenethylbiguanide analogs with substituted aryl groups altered respiratory chain inhibition, reversible by free fatty acids, suggesting membrane-localized effects [6].
Table 3: Bioactive Guanidine Derivatives Featuring the 3,4-Dimethoxyphenyl Group
Compound Name | Chemical Structure | Reported Bioactivity |
---|---|---|
N-(3,4-dimethoxyphenyl)guanidine | Guanidine linked to 3,4-dimethoxyphenyl | Antimicrobial scaffold (preclinical) [1] |
CAPP4 (from guanylation study) | Contains dimethoxyphenylguanidine analog | MIC: 8 µg/mL against MRSA; 16 µg/mL vs. P. aeruginosa [5] |
Phenethylbiguanide derivatives | Arylbiguanide with methoxy substitutions | Mitochondrial respiration inhibition [6] |
The 3,4-dimethoxyphenylguanidine motif thus represents a versatile pharmacophore for developing novel anti-infectives. Its synergy with the guanidine base structure enables target-specific optimization while countering resistance mechanisms prevalent in multidrug-resistant bacteria [5] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5